![molecular formula C19H19ClN4O3S2 B2544644 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 899733-85-8](/img/structure/B2544644.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19ClN4O3S2 and its molecular weight is 450.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
One of the key areas of research around similar chemical structures involves the synthesis of various heterocyclic compounds, including thiazolidinones, thiadiazinones, and benzothiazinones. For example, phenyl(trichloromethyl)carbinol has been shown to react with bifunctional reagents containing nucleophilic sulfur, leading to the formation of these heterocycles. The process demonstrates an initial sulfur anion attack on an intermediate epoxide, followed by ring closure to form the heterocyclic compound, showcasing a method to generate thiazolidinones and thiadiazinones with yields ranging from 57–20% (W. Reeve & W. Coley, 1979).
Anticonvulsant Activity and Pharmacophoric Model Studies
The synthesis and evaluation of novel N1‐[5‐(4‐substituted phenyl)‐1,3,4‐thiadiazol‐2‐yl] derivatives for anticonvulsant activity have been investigated, highlighting the potential of these compounds in medical research. The studies revealed significant anticonvulsant activity in some compounds, underlining the importance of a pharmacophore model with four binding sites for anticonvulsant efficacy. This research provides insights into structure-activity relationships among synthesized compounds (H. Rajak et al., 2009).
Potential Inhibitors of 15-Lipoxygenase
Research into the synthesis of novel bis-cyclized products, including derivatives of 1,2,4-triazol-4-amines, has been conducted to evaluate their potential as inhibitors of 15-lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids. Compounds demonstrating significant inhibition of 15-LO suggest potential applications in the treatment of diseases related to oxidative stress and inflammation (Tayebe Asghari et al., 2016).
Antituberculosis and Cytotoxicity Studies
The synthesis of 3-heteroarylthioquinoline derivatives and their evaluation for in vitro antituberculosis activity represent another crucial application of heterocyclic chemistry in scientific research. Among these compounds, certain derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimal cytotoxic effects against mouse fibroblast cell lines, highlighting the therapeutic potential of these compounds (Selvam Chitra et al., 2011).
Mecanismo De Acción
Target of action
Piperazine derivatives have been reported to show anti-cancer activities and apoptosis induction in different types of cancer cells . 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Mode of action
Piperazine derivatives have been reported to suppress proliferation, migration and induce apoptosis in human cervical cancer hela cells through oxidative stress mediated intrinsic mitochondrial pathway .
Biochemical pathways
The generation of intracellular ros along with the decrease in mitochondrial membrane potential supported that compound caused oxidative stress resulting in apoptosis through mitochondria mediated pathway .
Result of action
Phosphatidylserine externalization, dna fragmentation and cell-cycle arrest showed ongoing apoptosis in the hela cancer cells induced by a piperazine derivative .
Propiedades
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S2/c20-14-6-7-16-17(12-14)29(26,27)22-19(21-16)28-13-18(25)24-10-8-23(9-11-24)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYCSPHNBCVNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-dimethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2544563.png)
![[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol](/img/structure/B2544564.png)


![6-Hexyl-7-hydroxy-3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one](/img/structure/B2544567.png)
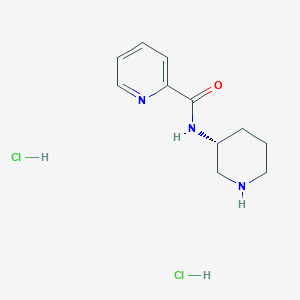

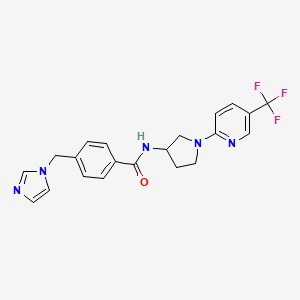
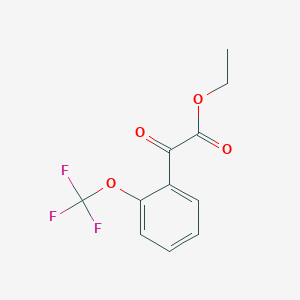
![2-[[6-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl]oxy]acetic acid](/img/structure/B2544573.png)
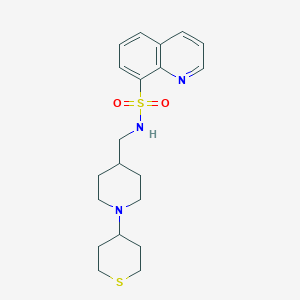
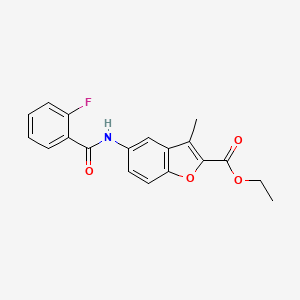
![3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B2544581.png)
![8-heptyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544583.png)